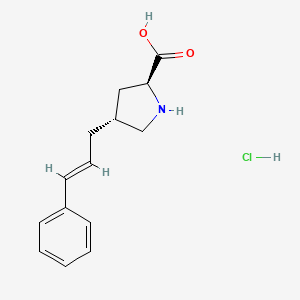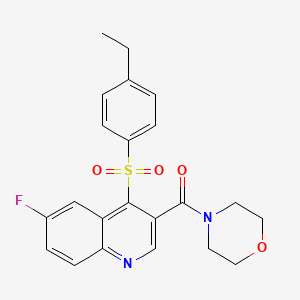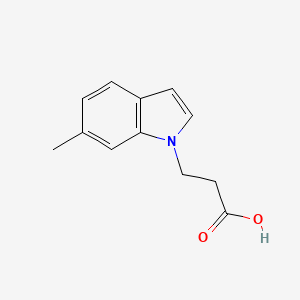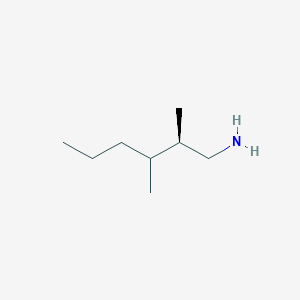![molecular formula C10H13NO4S B2573075 4-{1-[(2-Hydroxyethyl)sulfanyl]-2-nitroethyl}phenol CAS No. 302935-51-9](/img/structure/B2573075.png)
4-{1-[(2-Hydroxyethyl)sulfanyl]-2-nitroethyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{1-[(2-Hydroxyethyl)sulfanyl]-2-nitroethyl}phenol is an organic compound with the molecular formula C10H13NO4S This compound features a phenol group substituted with a nitroethyl group and a hydroxyethyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(2-Hydroxyethyl)sulfanyl]-2-nitroethyl}phenol typically involves multi-step organic reactions. One common method includes the nitration of a phenol derivative followed by the introduction of the hydroxyethyl sulfanyl group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Industrial methods may also include purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(2-Hydroxyethyl)sulfanyl]-2-nitroethyl}phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Halogenating agents or nitrating mixtures for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives depending on the electrophile used.
Scientific Research Applications
4-{1-[(2-Hydroxyethyl)sulfanyl]-2-nitroethyl}phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{1-[(2-Hydroxyethyl)sulfanyl]-2-nitroethyl}phenol involves its interaction with specific molecular targets. The hydroxyethyl sulfanyl group can form hydrogen bonds and interact with various enzymes or receptors. The nitro group may undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar phenolic structure and are known for their biological activities.
Coumarin derivatives: These compounds also contain a phenolic group and are used in various medicinal applications.
Uniqueness
4-{1-[(2-Hydroxyethyl)sulfanyl]-2-nitroethyl}phenol is unique due to the presence of both a hydroxyethyl sulfanyl group and a nitro group on the phenol ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
4-[1-(2-hydroxyethylsulfanyl)-2-nitroethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c12-5-6-16-10(7-11(14)15)8-1-3-9(13)4-2-8/h1-4,10,12-13H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNYUNVGSFVFRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C[N+](=O)[O-])SCCO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chloro-4-fluorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2572992.png)

![4-[1-(2-Hydroxy-3-methoxybenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2572996.png)

![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-5-bromopyridine-3-carboxamide](/img/structure/B2572998.png)

![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(2-methylpropyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2573002.png)
![N-([2,2'-bifuran]-5-ylmethyl)ethanesulfonamide](/img/structure/B2573003.png)

![2-[6-(Trifluoromethyl)morpholin-2-yl]acetic acid;hydrochloride](/img/structure/B2573006.png)
![3-[1-(2-Methoxyethyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2573009.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2573010.png)

![N'-(3-chloro-2-methylphenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B2573014.png)
